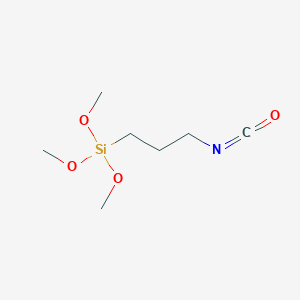

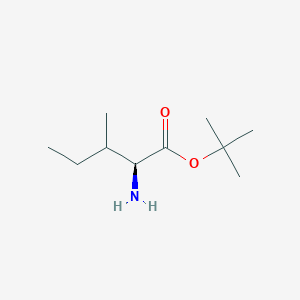

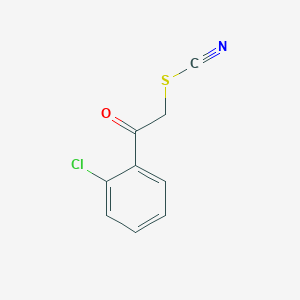

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

説明

Synthesis Analysis

The synthesis of chlorophenyl compounds is detailed in several papers. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid or 2-methylbenzoic acid, respectively, using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . Another synthesis approach is described for a bicyclic thiohydantoin fused to pyrrolidine compound, which is synthesized by cyclization and addition reactions involving 4-chlorophenyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed using various techniques such as IR, single-crystal X-ray diffraction, NMR, and mass spectrometry. The papers report that the geometrical parameters obtained from X-ray diffraction studies are in agreement with the calculated values from density functional theory (DFT) . The molecular structure and chemical shifts are also obtained using theoretical calculations .

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds towards different nucleophiles is explored in the literature. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under various conditions . The reactivity of 1,2,2,2-tetrachloroethyl isocyanate with alcohols, phenols, thioalcohols, thiophenols, and amines is also discussed, leading to the formation of various urethanes, thiourethanes, and substituted ureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are characterized using different analytical methods. The vibrational wavenumbers are computed using HF and DFT methods, and the first hyperpolarizability and infrared intensities are reported . The stability of the molecules arising from hyper-conjugative interactions and charge delocalization is analyzed using natural bond orbital (NBO) analysis. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis are used to determine charge transfer within the molecules . Additionally, acid dissociation constants are determined using potentiometric titration, and antimicrobial activity is assessed .

科学的研究の応用

Synthesis and Spectroscopic Analysis

- FT-IR, Molecular Structure, and Spectroscopic Studies : The synthesis of related compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and their structural analysis through FT-IR, single-crystal X-ray diffraction, and various computational methods highlight their potential in molecular structure determination. These studies provide insights into the vibrational wavenumbers, hyperpolarizability, and the molecular stability through HOMO and LUMO analysis, contributing to our understanding of charge transfer within molecules (Kumar et al., 2014).

Reactivity and Conversion

- Thiocyanate Conversions : Research on ω-substituted anisoles, including aryl oxymethyl thiocyanates, demonstrates the conversion of phenoxymethyl and phenylthiomethyl chlorides into thiocyanates. This reactivity is crucial for synthesizing intermediates for dyes, insecticides, and various organic compounds, showcasing the versatility of thiocyanate-related reactions in organic synthesis (Barber et al., 2007).

Application in Detoxification and Metabolism

- Detoxification of Anticancer Agents : Studies on the detoxification of chlorambucil, an alkylating drug used in chemotherapy, reveal that reaction with thiocyanate ions in human gastric juice leads to stable metabolites. This process underscores the importance of thiocyanate ions in modifying and potentially reducing the toxicity of pharmaceutical compounds through chemical transformation (Hovinen et al., 1998).

Electrocatalytic Applications

- Electrochemical Thiocyanation : The electrochemical methods for thiocyanation, especially two-phase electrolysis, offer an alternative to chemical thiocyanation for preparing thiocyano derivatives of organic compounds. This process highlights the utility of thiocyanate in the electrocatalytic synthesis, potentially offering a greener and more efficient pathway for producing various organic thiocyanates (Krishnan & Gurjar, 1993).

Antioxidant Activity

- Synthesis and Antioxidant Activity : The synthesis of new thiazole analogues featuring urea, thiourea, and selenourea functionalities demonstrates significant antioxidant activity. These compounds, synthesized through the reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates, represent a new class of potent antioxidants for further investigation (Reddy et al., 2015).

特性

IUPAC Name |

[2-(2-chlorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAENMNOJCRIHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CSC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639993 | |

| Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |

CAS RN |

19339-58-3 | |

| Record name | 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)

![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)